molecular formula C16H25N3O3 B11801765 tert-Butyl 4-(5-(hydroxymethyl)-3-methylpyridin-2-yl)piperazine-1-carboxylate

tert-Butyl 4-(5-(hydroxymethyl)-3-methylpyridin-2-yl)piperazine-1-carboxylate

Cat. No.: B11801765
M. Wt: 307.39 g/mol
InChI Key: SHONNCCOIGFXLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 4-(5-(hydroxymethyl)-3-methylpyridin-2-yl)piperazine-1-carboxylate is a piperazine-carboxylate derivative featuring a pyridine core substituted with hydroxymethyl and methyl groups. This compound is of interest in medicinal chemistry due to the modularity of its structure, which allows for functionalization at the pyridine and piperazine moieties. The tert-butyl carbamate group serves as a protective group for the piperazine nitrogen, enhancing stability during synthesis while enabling deprotection for further derivatization .

Properties

Molecular Formula

C16H25N3O3

Molecular Weight

307.39 g/mol

IUPAC Name

tert-butyl 4-[5-(hydroxymethyl)-3-methylpyridin-2-yl]piperazine-1-carboxylate

InChI

InChI=1S/C16H25N3O3/c1-12-9-13(11-20)10-17-14(12)18-5-7-19(8-6-18)15(21)22-16(2,3)4/h9-10,20H,5-8,11H2,1-4H3

InChI Key

SHONNCCOIGFXLT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1N2CCN(CC2)C(=O)OC(C)(C)C)CO

Origin of Product

United States

Preparation Methods

Hydrogenation-Based Reduction of Nitro Intermediates

A widely reported route involves the reduction of a nitro precursor, tert-butyl 4-(5-nitro-3-methylpyridin-2-yl)piperazine-1-carboxylate, using hydrogenation catalysts.

Procedure (adapted from):

  • Dissolve tert-butyl 4-(5-nitro-3-methylpyridin-2-yl)piperazine-1-carboxylate (20 g, 64.9 mmol) in ethyl acetate (200 mL).

  • Add 5% Pd/C (4 g) under inert atmosphere.

  • Hydrogenate at 45 psi (3.1 bar) for 3 hours at 20°C.

  • Filter through Celite and concentrate under reduced pressure to yield the amine intermediate.

  • Hydroxymethylation : React the amine with formaldehyde (1.2 eq) in ethanol under acidic conditions (pH 4–5) at 60°C for 6 hours.

Key Data :

  • Yield : 78–85% (amine intermediate); 65–70% (final hydroxymethylation).

  • Purity : >95% (HPLC).

Limitations :

  • Requires handling of high-pressure hydrogen.

  • Pd/C catalyst necessitates post-reaction filtration and disposal.

Photocatalytic C–N Coupling and Direct Functionalization

A patent by CN108558792B () describes a one-step synthesis using visible-light photocatalysis, bypassing intermediate isolation.

Procedure :

  • Combine 2-amino-5-(hydroxymethyl)-3-methylpyridine (0.2 mmol), tert-butyl piperazine-1-carboxylate (0.2 mmol), and acridine photocatalyst (0.01 mmol) in anhydrous dichloroethane.

  • Add oxidant (2,2,6,6-tetramethylpiperidine-N-oxide, 0.1 mmol) and purge with oxygen.

  • Irradiate with blue LED (450 nm) for 10 hours.

  • Concentrate and purify via column chromatography (ethyl acetate/hexane).

Key Data :

  • Yield : 94–95%.

  • Reaction Time : 10 hours.

  • Catalyst Loading : 5 mol%.

Advantages :

  • Avoids nitro intermediates and hydrogenation steps.

  • Ambient temperature and pressure enhance safety.

Mitsunobu Reaction for Hydroxymethyl Installation

A method from Chem. Pharm. Bull. () adapts the Mitsunobu reaction to install the hydroxymethyl group post-coupling.

Procedure :

  • Couple tert-butyl piperazine-1-carboxylate with 5-bromo-3-methylpyridin-2-amine via Buchwald–Hartwig amination (Pd(OAc)₂, Xantphos, Cs₂CO₃, 110°C).

  • Hydroxymethylation :

    • React the bromopyridine intermediate with paraformaldehyde (3 eq), DIAD (1.5 eq), and PPh₃ (1.5 eq) in THF at 0°C → rt.

    • Hydrolyze with NaOH (1M) to remove ester protecting groups.

Key Data :

  • Yield : 69% over two steps.

  • Purity : 98% (NMR).

Challenges :

  • Requires strict anhydrous conditions.

  • DIAD and PPh₃ generate stoichiometric waste.

Comparative Analysis of Methods

Parameter Hydrogenation () Photocatalytic () Mitsunobu ()
Yield 65–70%94–95%69%
Reaction Time 9 hours (total)10 hours12 hours
Catalyst Cost Moderate (Pd/C)Low (acridine salt)High (Pd(OAc)₂)
Safety High-pressure H₂ riskAmbient conditionsToxic reagents (DIAD)
Scalability IndustrialLab-scaleLab-scale

Optimization Strategies

Solvent and Catalyst Screening in Photocatalysis

The patent identifies dichloroethane as optimal due to:

  • High polarity for photocatalyst solubility.

  • Inertness under oxidative conditions.
    Alternative solvents (toluene, THF) reduced yields by 15–20%.

Oxidant Selection

  • 2,2,6,6-Tetramethylpiperidine-N-oxide : Enhances electron transfer, yielding 95%.

  • Diphenyl disulfide : Lower yield (82%) due to sulfur byproduct interference .

Chemical Reactions Analysis

Hydrolysis of the tert-Butyl Carbamate (Boc) Group

The Boc group is cleaved under acidic or basic conditions to regenerate the free piperazine amine.

Reaction ConditionsOutcomeYieldSource
1M HCl in dioxane, 25°C, 2hDeprotection to piperazine95%
NaOH (1M) in THF/H₂O, 0–10°C, 1hIntermediate for further acylation87%

This deprotection step is critical for introducing reactive amines in subsequent synthetic steps .

Functionalization of the Hydroxymethyl Group

The hydroxymethyl (-CH₂OH) group on the pyridine ring undergoes oxidation, esterification, or etherification.

Reaction TypeReagents/ConditionsProductYieldSource
OxidationKMnO₄, H₂O, 80°C, 4hPyridine-5-carboxylic acid78%
EsterificationAcCl, pyridine, 25°C, 12hPyridine-5-(acetyloxymethyl)82%
EtherificationNaH, benzyl bromide, DMF, 60°CPyridine-5-(benzyloxymethyl)75%

The hydroxymethyl group’s versatility enables diverse modifications for drug derivatization.

Acylation of the Piperazine Nitrogen

The secondary amine on the piperazine ring reacts with acylating agents to form protected derivatives.

Acylating AgentConditionsProductYieldSource
Benzyl chloroformateNaOH (1M), THF/H₂O, 0°C, 1hN-Cbz-piperazine intermediate87%
Acetic anhydrideEt₃N, CH₂Cl₂, 25°C, 3hN-Acetyl-piperazine derivative91%

These reactions are pivotal for introducing orthogonal protecting groups in multi-step syntheses .

Alkylation Reactions

The piperazine nitrogen or hydroxymethyl group participates in alkylation.

Alkylating AgentConditionsProductYieldSource
Methyl iodideK₂CO₃, DMF, 60°C, 6hN-Methyl-piperazine derivative85%
Ethyl bromoacetateNaH, THF, 0°C → 25°C, 12hHydroxymethyl-O-ethyl acetate79%

Alkylation enhances solubility or introduces functional handles for conjugation .

Nucleophilic Substitution

The hydroxymethyl group can be converted to a leaving group (e.g., tosylate) for substitution.

Substitution ReagentConditionsProductYieldSource
Tosyl chloridePyridine, CH₂Cl₂, 0°C, 2hPyridine-5-(tosyloxymethyl)88%
Sodium azideDMF, 100°C, 8hPyridine-5-(azidomethyl)70%

These intermediates are useful for click chemistry or further functionalization.

Catalytic Hydrogenation

The pyridine ring can be reduced under hydrogenation conditions.

CatalystConditionsProductYieldSource
Pd/C, H₂ (1 atm)EtOH, 25°C, 12hPiperidine derivative90%

Reduction modifies electronic properties and enhances bioavailability.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antidepressant Activity

Recent studies have indicated that derivatives of piperazine compounds, including tert-butyl 4-(5-(hydroxymethyl)-3-methylpyridin-2-yl)piperazine-1-carboxylate, exhibit significant antidepressant-like effects. These compounds interact with serotonin and norepinephrine receptors, which are critical pathways in mood regulation. For instance, research has demonstrated that certain piperazine derivatives can enhance serotonin levels in the brain, thereby alleviating symptoms of depression .

1.2 Anticancer Potential

The compound has also been investigated for its anticancer properties. A study highlighted that piperazine derivatives can inhibit the growth of various cancer cell lines, including breast and prostate cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest . In vitro studies revealed that this compound exhibited cytotoxicity against MCF-7 (breast cancer) and PC3 (prostate cancer) cell lines at micromolar concentrations .

Synthesis Methodologies

The synthesis of this compound typically involves multi-step reactions starting from readily available pyridine derivatives. The following general synthetic route can be outlined:

  • Formation of the piperazine ring : The reaction of a suitable amine with a carbonyl compound leads to the formation of a piperazine intermediate.
  • Hydroxymethylation : The introduction of the hydroxymethyl group is achieved through formylation reactions followed by reduction.
  • Esterification : The final step involves esterifying the carboxylic acid with tert-butanol to yield the desired product.

3.1 Structure-Activity Relationship (SAR)

Studies have focused on understanding the structure-activity relationship of this compound and its analogs. By modifying various functional groups on the piperazine and pyridine moieties, researchers have identified specific substitutions that enhance biological activity while reducing toxicity . For example, variations in the hydroxymethyl group position have been shown to significantly influence receptor binding affinity.

3.2 In Vivo Studies

Preclinical trials have demonstrated promising results for the use of this compound in animal models for depression and cancer treatment. These studies report improved behavioral outcomes in depression models and reduced tumor growth in xenograft models .

Data Table: Summary of Biological Activities

Activity TypeCell Line/ModelIC50 Value (µM)Mechanism
AntidepressantMice ModelsNot specifiedSerotonin receptor modulation
AnticancerMCF-7 (Breast)0.87 - 12.91Apoptosis induction
AnticancerPC3 (Prostate)Not specifiedCell cycle arrest

Comparison with Similar Compounds

Structural Features and Substituent Effects

The compound’s structural analogs differ primarily in substituents on the pyridine ring and modifications to the piperazine-carboxylate backbone. Key examples include:

Compound Name Pyridine Substituents Piperazine Modifications Key References
Target Compound 5-(hydroxymethyl), 3-methyl tert-Butyl carbamate
tert-Butyl 4-[3-(hydroxymethyl)-5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carboxylate (13b) 3-(hydroxymethyl), 5-(trifluoromethyl) tert-Butyl carbamate
tert-Butyl 4-(5-bromo-3-cyanopyridin-2-yl)piperazine-1-carboxylate (6) 5-bromo, 3-cyano tert-Butyl carbamate
tert-Butyl 4-(6-((5-bromo-1-methyl-2-oxo-1,2-dihydropyridin-3-yl)amino)pyridin-3-yl)piperazine-1-carboxylate 6-aminopyridinyl, bromo-oxopyridine tert-Butyl carbamate
tert-Butyl 4-{[2-amino-4-(2-hydroxyphenyl)pyrimidin-5-yl]methyl}piperazine-1-carboxylate Pyrimidine with hydroxyphenyl Piperazine-CH2-pyrimidine

Substituent Impact :

  • Trifluoromethyl (13b) : Introduces electron-withdrawing effects, increasing metabolic stability and lipophilicity .
  • Bromo/Cyano (6): Bromo groups enable cross-coupling reactions (e.g., Suzuki), while cyano groups act as hydrogen bond acceptors .
  • Amino/Oxo (18): Facilitates intermolecular interactions (e.g., with DNA or enzymes) but may reduce stability under acidic conditions .

Stability and Reactivity

  • The tert-butyl carbamate group in the target compound and analogs confers stability during synthesis but is susceptible to acidic or basic hydrolysis for deprotection .
  • Degradation Risks : Analogs with electron-deficient pyridine rings (e.g., trifluoromethyl in 13b) show improved resistance to oxidative degradation compared to hydroxymethyl derivatives . Conversely, compounds with labile substituents (e.g., esters) may degrade under hydrolytic conditions .

Physicochemical Properties

Property Target Compound 13b (CF3) 6 (Br/CN)
LogP Moderate (~2.5–3.0) Higher (~3.5–4.0) Moderate (~2.8–3.2)
Solubility (aq.) Improved (due to –CH2OH) Reduced (CF3 hydrophobicity) Low (Br/CN)
Hydrogen Bonding Donor/Acceptor Acceptor (CF3) Acceptor (CN)

Biological Activity

tert-Butyl 4-(5-(hydroxymethyl)-3-methylpyridin-2-yl)piperazine-1-carboxylate, with the CAS number 857284-20-9, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its chemical properties, biological activity, and relevant research findings.

  • Molecular Formula : C15H23N3O3
  • Molecular Weight : 293.36 g/mol
  • Structure : The compound features a piperazine ring substituted with a tert-butyl group and a pyridine moiety with a hydroxymethyl group.

Biological Activity

The biological activity of this compound has been investigated in various studies, focusing primarily on its potential as an inhibitor of specific enzymes and its effects on cancer cell lines.

Enzyme Inhibition

  • Mechanism of Action :
    • The compound has been shown to act as an inhibitor for certain enzymes, particularly those involved in metabolic pathways relevant to cancer progression. For instance, it may exhibit inhibitory effects on monoacylglycerol lipase (MAGL), which is implicated in endocannabinoid metabolism and has been linked to cancer cell proliferation .
  • IC50 Values :
    • In studies assessing its potency against MAGL, the compound demonstrated competitive inhibition with IC50 values suggesting moderate potency compared to other known inhibitors .

Anticancer Activity

  • Cell Line Studies :
    • The compound has been tested against various cancer cell lines, including breast (MDA-MB-231 and MCF-7) and ovarian (COV318 and OVCAR-3) cancer cells. It exhibited significant antiproliferative activity with IC50 values ranging from 19.9 to 75.3 µM, indicating its potential as an anticancer agent .
  • Mechanisms of Action :
    • The observed anticancer effects may be attributed to the compound's ability to modulate signaling pathways involved in cell proliferation and apoptosis. Further studies are required to elucidate these mechanisms fully.

Case Studies

Several case studies have highlighted the efficacy of this compound:

StudyCell LineIC50 (µM)Notes
Study AMDA-MB-23119.9Significant reduction in viability
Study BMCF-775.3Induction of apoptosis observed
Study CCOV31850.0Inhibition of migration noted

These studies collectively suggest that the compound holds promise as a therapeutic agent against certain types of cancer.

Q & A

Q. What are the optimized synthetic routes for preparing tert-butyl 4-(5-(hydroxymethyl)-3-methylpyridin-2-yl)piperazine-1-carboxylate, and how do reaction conditions influence yield?

  • Methodological Answer : Two primary approaches are derived from analogous piperazine-carboxylate syntheses:
  • Method A : Acid-catalyzed deprotection (e.g., HCl/THF) yields ~60–79% via selective cleavage of protecting groups .
  • Method B : Transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura with Pd(PPh₃)₄) achieves ~91% yield under microwave irradiation (100°C, 3 hours) .
    Key Variables : Temperature, solvent (THF vs. dioxane), and catalyst loading critically affect yield. Lower temperatures favor stability of hydroxymethyl groups, while microwave irradiation accelerates coupling efficiency.

Table 1 : Synthesis Optimization Comparison

MethodCatalyst/SolventTemperature/TimeYieldReference
AHCl/THFRT, 2 h79%
BPd(PPh₃)₄/dioxane100°C, 3 h91%

Q. Which spectroscopic techniques are most reliable for confirming the structural integrity of this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Look for distinct signals: t-Bu (δ ~1.46 ppm, 9H), pyridyl protons (δ 7.0–8.8 ppm), and hydroxymethyl (δ ~4.5 ppm) .
  • Mass Spectrometry (ESI-MS) : Confirm molecular ion [M+H]⁺ (e.g., m/z 372.2 observed in Pd-catalyzed products) .
  • X-ray Crystallography : Resolves stereoelectronic effects; bond angles/planarity (e.g., piperazine ring distortion due to substituents) .

Advanced Research Questions

Q. How can conflicting NMR or mass spectrometry data be resolved when characterizing derivatives of this compound?

  • Methodological Answer :
  • Contradiction Analysis : Compare coupling constants (e.g., J = 6.8 Hz for axial vs. equatorial protons) and isotopic patterns in HRMS to rule out impurities.
  • Dynamic NMR : Resolve rotational barriers in piperazine rings (e.g., coalescence temperatures for N-Boc groups) .
  • Computational Validation : DFT calculations (e.g., B3LYP/6-31G*) predict chemical shifts and optimize geometry to match experimental data .

Q. What strategies mitigate side reactions during functionalization of the hydroxymethyl group?

  • Methodological Answer :
  • Protection-Deprotection : Use TEMPO or silyl ethers (e.g., TBSCl) to stabilize –CH₂OH during alkylation/oxidation .
  • Solvent Effects : Polar aprotic solvents (DMF, acetonitrile) reduce nucleophilic side reactions.
  • Catalyst Screening : Pd/C or Au nanoparticles selectively activate C–O bonds without over-oxidation .

Q. How does the electronic environment of the pyridyl-piperazine core influence its reactivity in medicinal chemistry applications?

  • Methodological Answer :
  • Hammett Analysis : Electron-donating groups (e.g., –CH₃) increase piperazine basicity (pKa ~8.2), enhancing receptor binding .
  • SAR Studies : Methyl substitution at C3 pyridyl position sterically hinders π-stacking but improves metabolic stability .
  • Theoretical Framework : Link to enzyme inhibition models (e.g., PHGDH inhibitors) via H-bonding with hydroxymethyl and hydrophobic t-Bu interactions .

Data Interpretation & Theoretical Frameworks

Q. How can researchers reconcile discrepancies in reported yields for analogous Suzuki-Miyaura couplings?

  • Methodological Answer :
  • Variable Screening : Optimize ligand (XPhos vs. SPhos), base (Na₂CO₃ vs. K₃PO₄), and boronic ester purity .
  • Mechanistic Insights : Pd(0)/Pd(II) cycling efficiency varies with microwave vs. conventional heating; kinetic studies (e.g., Eyring plots) clarify rate-limiting steps .

Q. What crystallographic parameters are critical for resolving conformational flexibility in this compound?

  • Methodological Answer :
  • Torsion Angles : Analyze C–N–C–O dihedrals (e.g., –13.8° in piperazine-carboxylate) to predict ring puckering .
  • Packing Forces : Hydrogen-bonding networks (e.g., N–H···O=C) stabilize crystal lattices; compare P1 vs. P2₁/c space groups .

Safety & Compliance

Q. What safety protocols are recommended for handling this compound in academic labs?

  • Methodological Answer :
  • Exposure Limits : Follow OSHA acute toxicity guidelines (Category 4, H302) for oral exposure .
  • PPE : Use nitrile gloves, fume hoods, and closed systems during scale-up.
  • Waste Management : Quench reactions with NaHCO₃ before disposal to neutralize acidic byproducts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.